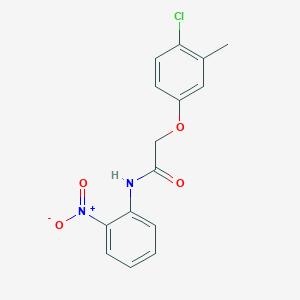
2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as nitrophenyl chloromethyl ketone, is a chemical compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide)acetamide involves the inhibition of proteases, which are enzymes that break down proteins. Specifically, this compound inhibits the activity of serine proteases, which play a role in various biological processes, including blood coagulation, inflammation, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-(2-2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide)acetamide depend on the specific protease that is inhibited. For example, inhibition of coagulation proteases can lead to anticoagulant effects, while inhibition of inflammatory proteases can lead to anti-inflammatory effects. Additionally, this compound has been shown to modulate immune responses by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide)acetamide in lab experiments is its specificity for serine proteases, which allows for targeted inhibition of specific proteases. However, one limitation is that this compound may have off-target effects on other enzymes or biological processes, which can complicate data interpretation.
Future Directions
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-2-(4-chloro-3-methylphenoxy)-N-(2-2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide)acetamide)acetamide include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is a need for the development of more specific and potent inhibitors of serine proteases for use in both research and clinical settings.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide)acetamide has been used in scientific research for various purposes, including as a protease inhibitor, an anti-inflammatory agent, and a modulator of immune responses. It has also been used to study the role of proteases in cancer progression and to investigate the mechanism of action of certain drugs.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-8-11(6-7-12(10)16)22-9-15(19)17-13-4-2-3-5-14(13)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTAQEIWJSKWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)
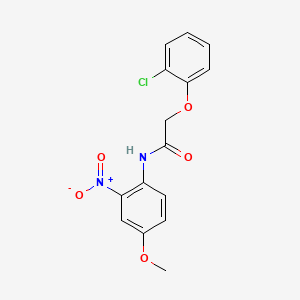
![1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949221.png)
![2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)
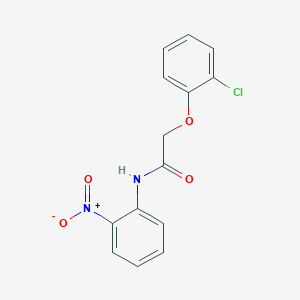

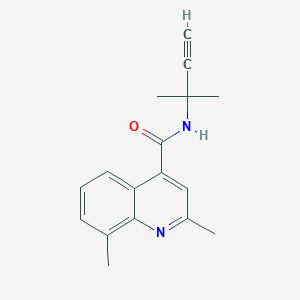
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide](/img/structure/B3949258.png)
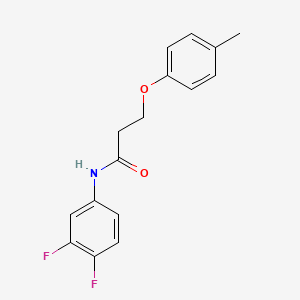
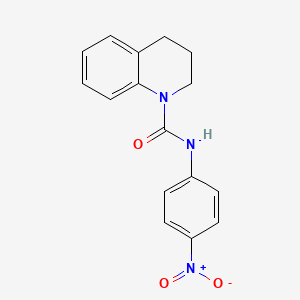
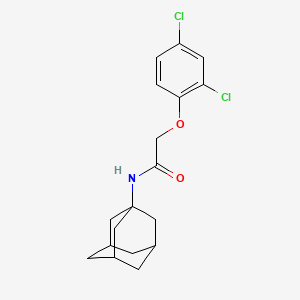
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)